1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
15,18-Dihydroxyabieta-8,11,13-trien-7-one can be synthesized through various chemical reactions involving diterpenoid precursors. One common method involves the oxidation of abietic acid derivatives under controlled conditions to introduce hydroxyl groups at the 15 and 18 positions . The reaction typically requires the use of oxidizing agents such as potassium permanganate or chromium trioxide in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of 15,18-Dihydroxyabieta-8,11,13-trien-7-one involves the extraction of the compound from natural sources such as the cones of Larix kaempferi . The extraction process includes solvent extraction followed by chromatographic purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
15,18-Dihydroxyabieta-8,11,13-trien-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
15,18-Dihydroxyabieta-8,11,13-trien-7-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex diterpenoids.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of 15,18-Dihydroxyabieta-8,11,13-trien-7-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation . It also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 7alpha,15-Dihydroxyabieta-8,11,13-trien-18-al
- 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
- Abieta-8,11,13-trien-18-yl succinate
- 16-Nor-15-oxoabieta-8,11,13-trien-18-oic acid
- 7beta-Hydroxyabieta-8,11,13-trien-18-oic acid
Uniqueness
15,18-Dihydroxyabieta-8,11,13-trien-7-one is unique due to its specific hydroxylation pattern at the 15 and 18 positions, which imparts distinct biological activities compared to other similar compounds . This unique structure contributes to its potential therapeutic applications and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18(2,23)13-6-7-15-14(10-13)16(22)11-17-19(3,12-21)8-5-9-20(15,17)4/h6-7,10,17,21,23H,5,8-9,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAMQWAMMWRLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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